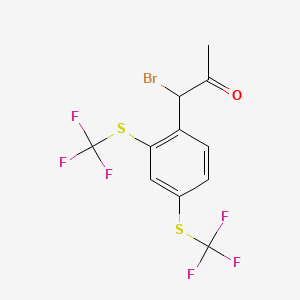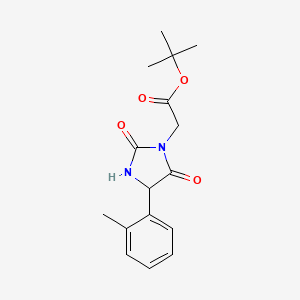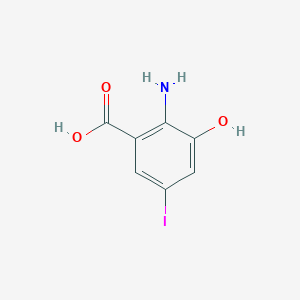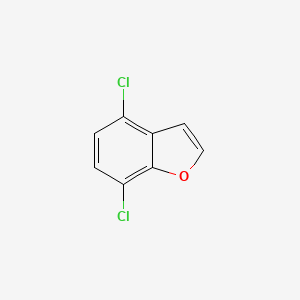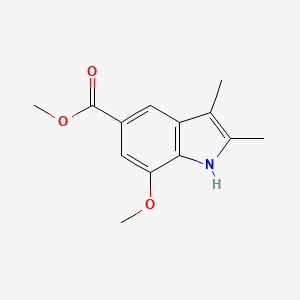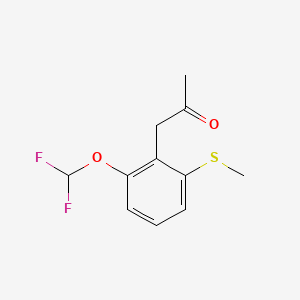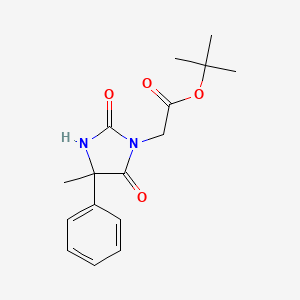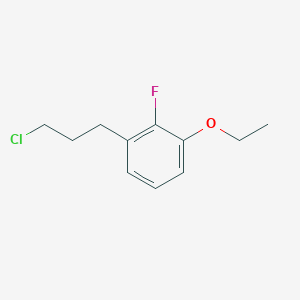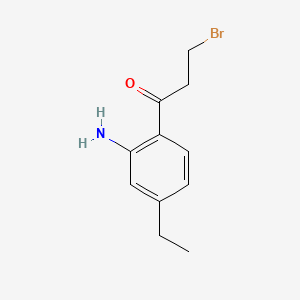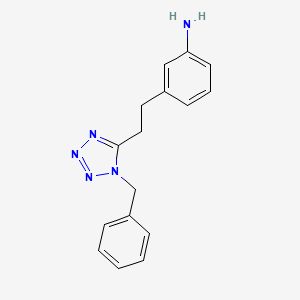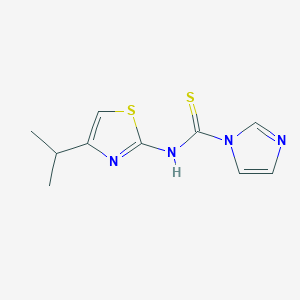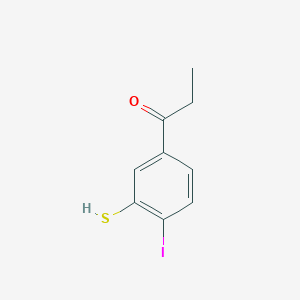
1-(2-Bromo-3-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 1-(2-Bromo-3-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production.
化学反应分析
1-(2-Bromo-3-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form fused heterocyclic compounds. These reactions often require specific catalysts and conditions.
The major products formed from these reactions depend on the nature of the reagents and reaction conditions used.
科学研究应用
1-(2-Bromo-3-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.
作用机制
The mechanism of action of 1-(2-Bromo-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists . By binding to GABA receptors, they can modulate neurotransmission and induce effects such as muscle relaxation and sedation. The exact pathways and targets involved may vary depending on the specific application and context of use.
相似化合物的比较
1-(2-Bromo-3-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
1-(2-Chlorophenyl)piperazine: The presence of a chlorine atom instead of bromine can lead to variations in chemical behavior and interactions with biological targets.
1-(2-Fluorophenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
属性
CAS 编号 |
129722-31-2 |
|---|---|
分子式 |
C11H15BrN2 |
分子量 |
255.15 g/mol |
IUPAC 名称 |
1-(2-bromo-3-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI 键 |
KGOQWBKUZSPBRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


